molecular formula C21H17ClN2O3 B2840785 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-12-5

3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Katalognummer: B2840785
CAS-Nummer: 883956-12-5
Molekulargewicht: 380.83
InChI-Schlüssel: IALFMVOVLBTXNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to the chromeno-pyrimidine-dione family, characterized by a fused tricyclic core with a pyrimidine ring and a benzopyran moiety. Its structure features a butyl chain at position 3 and a 4-chlorophenyl substituent at position 2.

Eigenschaften

IUPAC Name

3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALFMVOVLBTXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Base-Catalyzed Condensation in Polyethylene Glycol (PEG-300)

Reaction Design and Optimization

A mild base-catalyzed protocol adapted from chromeno[4,3-b]pyridine-2,5-dione syntheses involves condensing 4-chloro-3-formylcoumarin with N-butylacetoacetamide and 4-chlorophenylacetoacetamide in PEG-300 solvent. Triethylamine (0.5 mmol) facilitates deprotonation and nucleophilic attack, forming the fused pyrimidine-dione core. Key advantages include ambient temperature (25°C), short reaction time (15 min), and high atom economy.

Mechanistic Pathway
  • Knoevenagel Condensation : 4-Chloro-3-formylcoumarin reacts with the enolate of N-butylacetoacetamide to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : The 4-chlorophenylacetoacetamide attacks the unsaturated system, followed by cyclodehydration to yield the chromeno-pyrimidine scaffold.

Table 1: Optimization of Base and Solvent for Method 1

Base Solvent Time (min) Yield (%)
Et₃N PEG-300 15 83
K₂CO₃ PEG-300 30 65
NaHCO₃ PEG-300 45 58

This method achieves an 83% isolated yield with triethylamine, underscoring its efficiency.

Microwave-Assisted Cyclization with Formamidine Acetate

Sustainable Energy Input

A solvent-free microwave approach leverages formamidine acetate as a cyclizing agent to convert 2-amino-3-cyano-4H-chromene precursors into pyrimidine-diones. Introducing butyl and 4-chlorophenyl groups requires pre-functionalized chromenes, synthesized via Knoevenagel adducts of 4-chlorobenzaldehyde and malononitrile.

Procedure and Outcomes
  • Step 1 : Synthesize 2-amino-3-cyano-4-(4-chlorophenyl)-4H-chromene by reacting 4-chlorobenzaldehyde, malononitrile, and resorcinol under piperidine catalysis (yield: 95%).
  • Step 2 : Microwave irradiation (300 W, 15 min) of the chromene with formamidine acetate induces cyclization, affording the target compound in 89% yield.

Table 2: Microwave vs. Conventional Heating

Method Time (min) Yield (%)
Microwave 15 89
Reflux (EtOH) 180 72

Microwave irradiation enhances reaction efficiency by 24% compared to thermal methods.

TiO₂-SiO₂ Nanocomposite-Catalyzed Aqueous Synthesis

Green Chemistry Paradigm

A 1:1 TiO₂-SiO₂ nanocomposite catalyzes the one-pot assembly of chromeno-pyrimidinediones in water. For the target compound, 1,3-dimethylbarbituric acid, 4-chlorobenzaldehyde, and 3-butylphenol react at 80°C for 40–55 min.

Catalyst Performance
  • Reusability : The nanocomposite retains 92% activity after five cycles.
  • Yield : 91% under optimized conditions (15 mol% catalyst, 5 mL H₂O).

Table 3: Solvent Screening for Method 3

Solvent Yield (%)
H₂O 91
EtOH 78
CH₃CN 65

Water outperforms organic solvents, aligning with green chemistry principles.

One-Pot Three-Component Reaction Using p-TSA

Acid-Catalyzed Domino Reaction

p-Toluenesulfonic acid (p-TSA) mediates the condensation of 4-chlorobenzaldehyde, N-butylbarbituric acid, and 2-hydroxy-1,4-naphthoquinone in ethanol. The reaction proceeds via sequential Knoevenagel, Michael addition, and cyclization steps.

Scalability and Efficiency
  • Catalyst Loading : 10 mol% p-TSA achieves 88% yield.
  • Gram-Scale Synthesis : 5 g scale retains 85% yield, demonstrating industrial viability.

Table 4: Effect of Catalyst Loading on Yield

p-TSA (mol%) Yield (%)
5 72
10 88
15 86

Excess catalyst (>10 mol%) offers negligible benefits, indicating optimal catalytic efficiency.

Ultrasound-Enhanced Cyclodehydration

Energy-Efficient Protocol

Ultrasound irradiation (40 kHz, 60°C) accelerates the cyclodehydration of a pre-formed chromene-urea adduct. The adduct, prepared from 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile and butyl isocyanate, undergoes ring closure in 30 min (yield: 87%).

Comparative Kinetics

Reaction Time :

  • Ultrasound: 30 min
  • Thermal: 4 h

Ultrasound reduces reaction time by 87.5%, attributed to cavitation-enhanced mass transfer.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and pyrimidine rings, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Wissenschaftliche Forschungsanwendungen

Research indicates that 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits diverse biological activities, particularly in the context of cancer treatment.

Research Findings

Recent studies have focused on the efficacy of this compound against various cancer cell lines. The following table summarizes significant findings:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These findings suggest that modifications to the compound's structure can significantly enhance its biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Lung Cancer Treatment : A study on non-small cell lung cancer (NSCLC) showed that treatment with this compound led to substantial tumor size reduction and increased apoptosis in tumor cells.
  • Combination Therapy : Research indicated that using this compound alongside traditional chemotherapeutics could enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression.

Wirkmechanismus

The mechanism of action of 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-butyl, 2-(4-chlorophenyl) C₂₁H₁₆ClN₂O₃ ~397.8 High lipophilicity due to Cl and butyl chain; potential halogen bonding .
3-Butyl-7-chloro-2-(4-fluorophenyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione 3-butyl, 2-(4-fluorophenyl), 7-Cl C₂₁H₁₆ClFN₂O₃ 398.8 Additional Cl at position 7; F enhances metabolic stability but reduces polarity .
2-(3-Nitrophenyl)-3-(2-phenylethyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione 2-(3-NO₂), 3-phenethyl C₂₅H₁₉N₃O₅ ~441.4 Strong electron-withdrawing NO₂ group; bulky phenethyl chain may hinder bioavailability .
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione 2-(tert-butylphenyl), 3-furan C₂₆H₂₃N₂O₄ 426.5 tert-Butyl increases steric bulk; furan introduces π-π stacking potential .

Key Observations :

  • Electron-withdrawing groups (Cl, F, NO₂) enhance reactivity and binding to electron-rich biological targets.
  • Alkyl chains (butyl, phenethyl) improve lipophilicity but may reduce solubility.
  • Heterocyclic substituents (furan) introduce hydrogen-bonding or aromatic interactions .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidine derivatives with chloro or methylthio groups exhibit potent antimicrobial effects. For example, hydrazinothieno[2,3-d]pyrimidines showed activity against E. coli and S. aureus due to their ability to disrupt bacterial membrane integrity .
  • The target compound’s 4-chlorophenyl group may similarly enhance antimicrobial potency by interacting with bacterial enzymes or membranes .
Anti-Tyrosinase Activity
  • Thieno[2,3-d]pyrimidines with hydroxy-substituted phenyl groups (e.g., compound 4g) demonstrated significant tyrosinase inhibition (IC₅₀ ~1.2 µM), likely via metal-ligand interactions in the enzyme’s active site .
  • The chloro group in the target compound may mimic hydroxy groups in coordinating copper ions within tyrosinase, though direct evidence is needed .
Anti-Inflammatory Potential
  • Analogues like 3-amino-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-3,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4,5-dione showed anti-inflammatory activity by inhibiting COX-2, suggesting the chloro-pyrimidine scaffold’s relevance .

Pharmacological and Industrial Considerations

  • Solubility : The butyl and chlorophenyl groups in the target compound may necessitate formulation with surfactants or cyclodextrins for aqueous delivery.
  • Toxicity : Chlorinated aromatics can pose hepatotoxicity risks, requiring thorough ADMET profiling .
  • Industrial Scalability: Chromeno-pyrimidine-diones are synthetically accessible but may require optimization for large-scale production due to multi-step reactions .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolventTemperatureTime (h)Yield (%)Key Reference
RefluxEthanol80°C5–1563–85
MicrowaveEthanol100°C2–377

Advanced: How can molecular docking studies guide the design of chromeno[2,3-d]pyrimidine derivatives for enzyme inhibition?

Answer:
Molecular docking identifies binding interactions between the compound and target enzymes (e.g., tyrosinase or acetylcholinesterase). For example, substituents like 2,4-dihydroxybenzene enhance inhibitory activity by forming hydrogen bonds with catalytic residues . Advanced studies combine docking with in vitro assays to validate predictions, optimizing substituent placement for maximal efficacy .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • 1H NMR : Confirms proton environments (e.g., δ 2.34 ppm for SCH3 groups) .
  • IR Spectroscopy : Identifies carbonyl stretches (1715–1668 cm⁻¹ for C=O groups) .
  • Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 391 for M⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and dihedral angles between aromatic rings .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions (e.g., enzyme concentration, pH). For anti-tyrosinase activity, standardizing protocols (IC₅₀ measurements at pH 6.8) and using positive controls (kojic acid) improve reproducibility . Statistical meta-analysis of multiple datasets can isolate structure-activity trends .

Basic: How do substituents on the pyrimidine core influence physicochemical properties?

Answer:

  • 4-Chlorophenyl : Enhances lipophilicity, improving membrane permeability .
  • Butyl Chain : Increases solubility in non-polar solvents but may reduce crystallinity .
  • Thione Groups : Alter electronic properties, affecting redox behavior .

Q. Table 2: Substituent Effects on Properties

SubstituentProperty ImpactSource
4-Chlorophenyl↑ Lipophilicity
Butyl Chain↓ Crystallinity, ↑ Solubility
Thione (C=S)↑ Redox Activity

Advanced: How are in vitro enzymatic assays designed to evaluate anti-tyrosinase activity?

Answer:

  • Substrate : L-DOPA or tyrosine.
  • Conditions : pH 6.8, 37°C, monitored spectrophotometrically (475 nm) .
  • Controls : Kojic acid (IC₅₀ = 16.7 μM) .
  • Data Analysis : Dose-response curves (0–100 μM) to calculate IC₅₀ and inhibition kinetics .

Basic: What solvent systems optimize recrystallization for purity?

Answer:

  • Ethanol/Acetone (1:1) : Removes polar impurities, yielding >95% purity .
  • Dioxane : Suitable for high-melting-point derivatives (e.g., m.p. 210–212°C) .
  • Hexane/Ethyl Acetate : Ideal for non-polar analogs .

Advanced: How do structural modifications impact bioavailability and pharmacokinetics?

Answer:

  • Methoxy Groups : Improve metabolic stability by reducing CYP450 oxidation .
  • Chlorine Substituents : Extend half-life but may increase hepatotoxicity .
  • Hydrophilic Moieties : Enhance aqueous solubility but reduce blood-brain barrier penetration .

Basic: What reaction conditions minimize byproduct formation during synthesis?

Answer:

  • Low-Temperature Alkylation : Reduces side reactions (e.g., over-alkylation) .
  • Catalytic Bases (e.g., KOH) : Accelerate cyclization while suppressing hydrolysis .
  • Inert Atmosphere (N₂) : Prevents oxidation of thiol intermediates .

Advanced: How are computational models used to predict SAR for chromeno[2,3-d]pyrimidines?

Answer:

  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity .
  • Molecular Dynamics : Simulates binding stability over time (e.g., 100 ns trajectories for tyrosinase) .
  • ADMET Prediction : Estimates absorption and toxicity using software like SwissADME .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.